2-Fluoro-1,3,5-trimethylbenzene
Overview
Description
Mechanism of Action
Target of Action
2-Fluoro-1,3,5-trimethylbenzene, also known as 2,4,6-TRIMETHYLFLUOROBENZENE, is a chemical compound that has been gaining attention in the chemical industry due to its unique properties . .
Mode of Action
It’s important to note that the interaction of this compound with its potential targets would depend on the specific chemical and physical properties of the compound, including its molecular structure and the presence of the fluorine atom .
Action Environment
It’s known that the compound is a liquid at room temperature , which could potentially influence its behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,5-trimethylbenzene can be achieved through several methods. One common method involves the reaction of trimethylbenzene with hydrogen fluoride under controlled conditions. This reaction typically occurs at low temperatures to ensure the selective fluorination of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable processes. For example, the compound can be synthesized by emulsifying this compound in boiling water, followed by the addition of potassium permanganate and sodium carbonate. The reaction mixture is refluxed for an extended period, and the product is isolated through filtration and acidification .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-1,3,5-trimethylbenzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: This reaction typically involves the use of catalysts such as aluminum chloride or iron(III) chloride to facilitate the substitution of the fluorine atom with other electrophiles.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride to convert the compound into its corresponding hydrocarbon derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
2-Fluoro-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying the effects of fluorine substitution on biological activity and molecular interactions.
Comparison with Similar Compounds
- 1-Fluoro-2,4,6-trimethylbenzene
- 1-Chloro-2,4,6-trimethylbenzene
- 1-Bromo-2,4,6-trimethylbenzene
Comparison: Compared to its halogenated analogs, 2-Fluoro-1,3,5-trimethylbenzene exhibits distinct properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small atomic radius result in stronger carbon-fluorine bonds, enhancing the compound’s thermal stability and resistance to oxidation . These properties make this compound a valuable compound in various applications where stability and reactivity are crucial.
Properties
IUPAC Name |
2-fluoro-1,3,5-trimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGPNBBJPOBSLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192446 | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
392-69-8 | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 392-69-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesityl Fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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